Tert-butyl (piperidin-4-ylmethyl)carbamate

Description

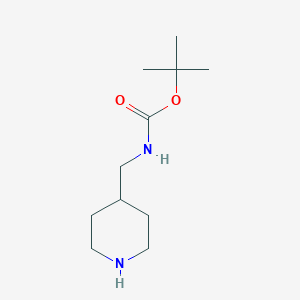

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXAWLOJGIJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352339 | |

| Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135632-53-0 | |

| Record name | tert-Butyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (piperidin-4-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the efficiency and precision with which complex molecular architectures can be assembled. Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS No: 135632-53-0) has emerged as a cornerstone building block for this very purpose.[1] Its value lies not in its own biological activity, but in its elegantly simple and powerful design: a bifunctional scaffold that offers two distinct points for chemical modification, governed by one of the most reliable and orthogonal protecting group strategies in organic synthesis.

This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, its core reactivity, and its strategic application in drug development. The content is tailored for researchers and scientists who require a practical and mechanistic understanding of how to leverage this reagent to accelerate their discovery programs. At its core, this molecule features a piperidine ring, a privileged structure in many approved therapeutics, with a primary amine masked by a tert-butoxycarbonyl (Boc) group.[2] This leaves the piperidine's secondary amine available for a wide array of synthetic transformations, making it an invaluable linker and scaffold component.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. These characteristics dictate appropriate reaction solvents, purification methods, and analytical confirmation of identity and purity.

Physicochemical Properties

The properties of this compound are summarized in the table below. Its moderate melting point indicates a solid state at room temperature, simplifying handling and weighing. Its predicted density and boiling point are typical for a molecule of its size and functionality. The solubility profile—generally poor in water but soluble in common organic solvents—is a direct consequence of its predominantly aliphatic character and the large, nonpolar Boc protecting group.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | [1] |

| CAS Number | 135632-53-0 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 50 °C (lit.) | [4] |

| Boiling Point | 287.9 ± 29.0 °C (Predicted) | [4] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [4] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following data are characteristic and should be used for quality control and reaction monitoring.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show a prominent, sharp singlet at approximately 1.45 ppm , integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety. The protons on the piperidine ring will appear as a series of complex multiplets between 1.10 and 3.10 ppm . The methylene protons (CH₂) adjacent to the carbamate nitrogen typically appear as a doublet of doublets or a triplet around 3.0-3.2 ppm . The NH proton of the carbamate often presents as a broad singlet around 4.5-5.0 ppm , while the piperidine NH is also a broad singlet, typically further upfield.

-

¹³C NMR (Carbon NMR): The carbon spectrum is equally distinctive. The Boc group will show a quaternary carbon signal around 79 ppm and a methyl carbon signal near 28.5 ppm . The carbons of the piperidine ring and the exocyclic methylene carbon will appear in the aliphatic region, typically between 25 and 50 ppm . The carbamate carbonyl carbon is a key diagnostic peak, appearing downfield around 156 ppm .[5][6]

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 215.1754 .[7] A common fragmentation pattern is the loss of isobutylene (56 Da) from the Boc group, resulting in a significant fragment ion.

-

Infrared (IR) Spectroscopy: Key vibrational stretches include a strong C=O stretch for the carbamate carbonyl at approximately 1680-1705 cm⁻¹ . N-H stretching bands will be visible in the 3300-3400 cm⁻¹ region. C-H stretching from the aliphatic components will appear just below 3000 cm⁻¹ .[5]

Synthesis and Strategic Reactivity

The utility of this compound stems from its synthetic accessibility and, more importantly, the orthogonal reactivity of its two nitrogen atoms.

Retrosynthetic Analysis and Common Synthesis

The molecule is most commonly prepared from a commercially available piperidine precursor. The most logical and field-proven approach involves the reduction of a nitrile to a primary amine, followed by immediate protection. This strategy is efficient and avoids the handling of the potentially volatile and more reactive free diamine.

References

- 1. This compound | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

Tert-butyl (piperidin-4-ylmethyl)carbamate CAS number 135632-53-0

An In-Depth Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS: 135632-53-0): A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

This compound, registered under CAS number 135632-53-0, is a bifunctional organic compound of significant strategic importance in the fields of medicinal chemistry and pharmaceutical development. It masterfully combines two of the most valuable structural motifs in drug design: the conformationally versatile piperidine ring and the robust, yet selectively cleavable, tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind its synthetic utility and providing field-proven protocols, this document serves as a comprehensive resource for leveraging this key building block in the creation of complex, next-generation therapeutic agents.

The Strategic Importance of a Bifunctional Building Block

The utility of this compound stems from the synergistic interplay of its constituent parts. Understanding these components is fundamental to appreciating its value in multi-step organic synthesis.

The Piperidine Scaffold: A Privileged Structure in Pharmaceuticals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is due to its sp³-hybridized framework, which provides a three-dimensional architecture that allows for precise and favorable interactions with biological targets like enzymes and receptors.[4] Piperidine derivatives are integral to over twenty classes of drugs, including treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain, underscoring their vast therapeutic relevance.[1][3][5][6]

The Boc Protecting Group: Enabling Selective Synthesis

Modern drug synthesis is a discipline of control. The tert-butyloxycarbonyl (Boc) group is arguably the most common and indispensable tool for the temporary protection of amines.[7] It converts a highly nucleophilic amine into a significantly less reactive carbamate, thereby allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.[4][8] The key to the Boc group's power is its orthogonality; it is stable under basic, nucleophilic, and reductive conditions but can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]

This compound: Merging Stability and Reactivity

This compound ingeniously combines these two features. It offers a stable piperidine ring with a secondary amine that can be functionalized, and a primary amine (attached via a methylene linker) that is masked by the Boc group. This design allows for a sequential and highly controlled synthetic strategy: one can first modify the piperidine nitrogen, and then, in a subsequent step, deprotect the primary amine to reveal a new reactive handle for further elaboration. This makes it an exceptionally versatile and valuable starting material in synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Identity and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 135632-53-0 | [11][12][13] |

| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | [11][12] |

| Synonyms | 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine | [11][13] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [11][12] |

| Molecular Weight | 214.31 g/mol | [12][13] |

| Appearance | White to yellow solid, semi-solid, or liquid | |

| Storage | Store at room temperature under an inert atmosphere, keep in a dark place. | [14] |

Safety and Handling Precautions

According to aggregated GHS data, this compound is classified as a hazardous substance.[11]

-

Hazards: Causes skin irritation and serious eye irritation. A significant portion of notifications also indicate that it may cause severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[15]

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention if irritation or other symptoms persist.[15][16]

Synthesis and Characterization

The synthesis of the title compound is a standard procedure in organic chemistry, relying on the well-established reaction for Boc protection of a primary amine.

Representative Synthesis Protocol: Boc Protection of 4-(Aminomethyl)piperidine

This protocol describes the synthesis of this compound from commercially available starting materials. The causality behind this choice is its efficiency and high yield, driven by the nucleophilic attack of the primary amine on the electrophilic Boc anhydride.

Reagents and Materials:

-

4-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq) in THF (approx. 0.5 M solution).

-

Base Addition: Add a base such as triethylamine (1.1 eq) to the solution. The base scavenges the proton from the amine, increasing its nucleophilicity.[9]

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of THF and add it dropwise to the amine solution at 0 °C (ice bath). The reaction is exothermic, and slow addition helps control the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The driving force is the formation of a stable carbamate and the breakdown of the t-butyl carbonate leaving group into CO₂ and t-butoxide.[7][8]

-

Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. This removes water-soluble byproducts and excess base.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel to obtain this compound as a pure compound.

Workflow for Structural Verification and Purity Analysis

A systematic workflow is critical to validate the identity and purity of the synthesized compound.

Caption: Workflow for Synthesis and Analytical Validation.

Key Analytical Techniques and Expected Results

Confirming the structure and purity is a non-negotiable step. The following techniques are standard.[4]

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons, and methylene linker protons. |

| ¹³C NMR | Structural confirmation | Carbon signals for the tert-butyl group, the carbamate carbonyl, and the distinct carbons of the piperidine ring. |

| ESI-MS | Molecular Weight Verification | A prominent ion peak corresponding to [M+H]⁺ at m/z ≈ 215.17.[17] |

| HPLC | Purity Determination | A single major peak, indicating the purity of the compound (typically >97%). |

Core Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct nitrogen atoms, which can be addressed with orthogonal chemical strategies.

The Duality of Reactive Sites: A Chemist's Perspective

The molecule presents two nucleophilic centers: the secondary amine within the piperidine ring and the Boc-protected primary amine. The Boc group renders the primary amine unreactive under most conditions except strong acid, allowing for selective functionalization of the piperidine nitrogen first.

Caption: Dual reactive sites of the core molecule.

Protocol 1: Acid-Mediated Boc Deprotection

This is the most fundamental transformation for this building block, unmasking the primary amine for subsequent coupling reactions.

Mechanism Rationale: The reaction is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide gas.[7][9]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Caution: The reaction evolves CO₂ gas; ensure the system is not closed.[7][18]

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-(aminomethyl)piperidine, often as a TFA salt if neutralization is omitted.

Protocol 2: N-Alkylation of the Piperidine Ring

This protocol demonstrates how to modify the piperidine ring while the primary amine remains protected, a key step in building molecular complexity.

Step-by-Step Methodology:

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq).

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the N-alkylated product.

Applications in Medicinal Chemistry and Drug Development

The true value of this building block is realized in its application as a precursor to complex, biologically active molecules.

A Scaffold for Diverse Therapeutic Targets

The piperidin-4-ylmethylamine core is a versatile scaffold used to target a wide array of proteins. Its derivatives have been investigated as:

-

NLRP3 Inflammasome Inhibitors: Used as a key starting material in the synthesis of novel inhibitors for modulating critical inflammatory pathways.[4]

-

Acetylcholinesterase (AChE) Inhibitors: The piperidine moiety is crucial for designing ligands that fit into the active site of AChE, a primary therapeutic strategy for Alzheimer's disease.[4]

-

Kinase Inhibitors: The piperidine can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties, while the primary amine can be used to build linkages to other pharmacophoric elements.

-

Orexin Receptor Antagonists & IRAK4 Inhibitors: Chiral versions of related piperidine carbamates are pivotal intermediates in the synthesis of these important therapeutic agents.[19]

Case Study: Conceptual Synthetic Pathway to a Novel Inhibitor

This diagram illustrates a hypothetical, yet plausible, synthetic route starting from our title compound to create a more complex molecule, demonstrating the sequential functionalization enabled by its structure.

Caption: Conceptual pathway showing sequential modification.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the principles of modern synthetic strategy. By providing two differentially protected nitrogen atoms on a pharmaceutically validated piperidine scaffold, it offers chemists a reliable and versatile platform for the efficient construction of complex molecules. Its robust design minimizes synthetic steps, allows for controlled, sequential reactions, and ultimately accelerates the discovery and development of novel therapeutics. Its continued prevalence in patents and publications solidifies its status as an indispensable tool in the arsenal of the medicinal chemist.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. This compound | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Boc-aminomethyl-piperidine 97% | CAS: 135632-53-0 | AChemBlock [achemblock.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Cas 138022-04-5,TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | lookchem [lookchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. kishida.co.jp [kishida.co.jp]

- 17. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 18. BOC Protection and Deprotection [es.bzchemicals.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-(Boc-Aminomethyl)piperidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning behind the structural elucidation of 4-(tert-butoxycarbonyl-aminomethyl)piperidine, a critical building block in modern medicinal chemistry. Moving beyond a simple recitation of data, this document delves into the causality of experimental choices, offering field-proven insights into the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each protocol is presented as a self-validating system, ensuring researchers can confidently confirm the identity, purity, and structural integrity of this vital synthetic intermediate. This guide is designed to serve as a practical resource for scientists engaged in pharmaceutical research and development, providing the foundational knowledge necessary for the robust characterization of this and similar piperidine-based scaffolds.

Introduction: The Significance of 4-(Boc-Aminomethyl)piperidine in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for modulating biological activity. The specific molecule, 4-(Boc-aminomethyl)piperidine (CAS No: 135632-53-0), serves as a versatile bifunctional linker.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the exocyclic primary amine, allowing for sequential and controlled synthetic transformations.[2] This makes it an invaluable precursor in the synthesis of diverse bioactive compounds, including kinesin spindle protein inhibitors and aspartic acid protease inhibitors.[3]

Given its foundational role, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any synthetic campaign. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific rigor.

The Analytical Workflow: A Multi-Technique Approach

The complete structural confirmation of 4-(Boc-aminomethyl)piperidine relies on a synergistic application of multiple analytical techniques. No single method provides all the necessary information. Instead, we build a cohesive and self-validating picture by combining the insights from each.

References

An In-Depth Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

Tert-butyl (piperidin-4-ylmethyl)carbamate, with the molecular formula C11H22N2O2, is a pivotal bifunctional molecule extensively utilized in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure uniquely combines a reactive primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group and a secondary amine integral to the piperidine ring. This arrangement makes it an invaluable building block for introducing the 4-(aminomethyl)piperidine scaffold into more complex molecules.[4] This guide provides an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics. The protocols and insights presented herein are curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for utilizing this versatile compound.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine nucleus is a prevalent scaffold in a multitude of clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[5] this compound, often referred to as 4-(Boc-aminomethyl)piperidine, serves as a critical starting material for the synthesis of a wide array of bioactive compounds.[1][6] The strategic placement of the Boc-protected aminomethyl group at the 4-position of the piperidine ring allows for selective chemical manipulation at either the primary or secondary amine, enabling the construction of complex molecular architectures. This versatility has led to its application in the development of treatments for a range of diseases, including viral infections and cancer.[7][8][9] The carbamate functional group itself is a key structural motif in many therapeutic agents, known for its chemical stability and ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[10]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H22N2O2 | [1][3][11] |

| Molar Mass | 214.30 g/mol | [6][11] |

| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | [1][6] |

| CAS Number | 135632-53-0 | [1][6] |

| Appearance | White to yellow solid or semi-solid | [12] |

| Melting Point | 50 °C (lit.) | [11] |

| Boiling Point | 287.9±29.0 °C (Predicted) | [11] |

| Density | 1.01±0.1 g/cm³ (Predicted) | [11] |

| SMILES | CC(C)(C)OC(=O)NCC1CCNCC1 | [1][6] |

| InChIKey | VHYXAWLOJGIJPC-UHFFFAOYSA-N | [6][13] |

The structure, characterized by the Boc-protected exocyclic amine and the endocyclic secondary amine, is the source of its synthetic utility. The bulky tert-butyl group of the Boc moiety provides steric hindrance that prevents unwanted side reactions at the primary amine, allowing for selective reactions at the piperidine nitrogen. Conversely, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the selective N-protection of the primary amine of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed in a suitable solvent with or without a base.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in DCM dropwise over 30 minutes. Causality Note: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimizes the formation of di-Boc protected byproducts.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Self-Validation Note: The washing steps are crucial to remove unreacted reagents and inorganic salts, ensuring a cleaner crude product for purification.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is imperative.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of all expected protons. Key signals include a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group, and signals for the piperidine ring and methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the piperidine ring.[14]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate and the piperidine amine, as well as a strong C=O stretch from the carbamate group (typically around 1680-1700 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 215.17540.[13]

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound. A high-purity sample should show a single major peak.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[7][15]

As a Building Block for Complex Heterocycles

The dual reactivity of the molecule allows for its incorporation into more complex heterocyclic systems. The piperidine nitrogen can undergo N-alkylation, N-arylation, or acylation, while the Boc-protected amine can be deprotected and subsequently reacted to build out another part of the target molecule.

Role in the Synthesis of Bioactive Molecules

This compound is a precursor in the preparation of various protein agonists and antagonists.[8] Notable examples include:

-

CCR5 Receptor Antagonists: Used in the synthesis of piperidine-based CCR5 antagonists with potent anti-HIV-1 activity.[9]

-

Kinesin Spindle Protein (KSP) Inhibitors: These have potential as anticancer agents.[8]

-

GPR119 Agonists: Investigated for their antidiabetic potential.[8]

-

Pim-1 Inhibitors and Aspartic Acid Protease Inhibitors: These are other classes of therapeutic targets where this building block has been utilized.[8]

Caption: Key therapeutic areas where this compound is a crucial intermediate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16] Some suppliers also indicate it may cause severe skin burns and eye damage.[6][17]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[17][18] Avoid breathing dust, fumes, or vapors.[1][16] Wash hands thoroughly after handling.[16][17]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[16][19]

-

In case of eye contact: Rinse cautiously with water for several minutes.[16][18]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[17][20] In all cases of exposure, seek medical attention if symptoms persist.[18][19][20]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][18] Keep in a dark place under an inert atmosphere at room temperature.[12]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the field of drug discovery. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable tool for the synthesis of complex and novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an exploration of its significant applications. By understanding the principles behind its use and adhering to safe handling practices, researchers can continue to leverage this versatile building block to advance the development of next-generation pharmaceuticals.

References

- 1. 4-Boc-aminomethyl-piperidine 97% | CAS: 135632-53-0 | AChemBlock [achemblock.com]

- 2. 4-(Boc-Aminomethyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 138022-04-5,TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | lookchem [lookchem.com]

- 8. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]

- 13. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 14. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. kishida.co.jp [kishida.co.jp]

- 19. capotchem.com [capotchem.com]

- 20. fishersci.ie [fishersci.ie]

Physical properties of tert-butyl (piperidin-4-ylmethyl)carbamate

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (piperidin-4-ylmethyl)carbamate

Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical properties of this compound, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the compound's structural identifiers, core physicochemical data, and the empirical methodologies required for its characterization. The protocols described herein are framed with insights into the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting. Emphasis is placed on self-validating experimental workflows for melting point determination, solubility profiling, and spectroscopic verification, which are fundamental to quality control and downstream application success.

Introduction: The Role of a Versatile Synthetic Intermediate

This compound, often referred to by its common synonym 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule of significant interest in pharmaceutical research.[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceutical agents, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, making the compound an invaluable intermediate for introducing the 4-(aminomethyl)piperidine moiety into more complex target molecules.

A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use. Properties such as melting point, solubility, and stability directly influence storage conditions, reaction kinetics, purification strategies, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource, detailing these properties and the robust experimental methods used for their validation.

Physicochemical Properties

The accurate characterization of a compound begins with its fundamental identifiers and physical constants. These data points are critical for identity confirmation, purity assessment, and regulatory documentation.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl N-(piperidin-4-ylmethyl)carbamate[1]

-

Common Synonyms: 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine[1]

-

CAS Number: 135632-53-0[1]

-

Chemical Formula: C₁₁H₂₂N₂O₂[1]

-

SMILES: CC(C)(C)OC(=O)NCC1CCNCC1[1]

-

InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

Core Physical Data Summary

The following table summarizes the key quantitative physical properties of the compound. These values are essential for laboratory handling, reaction setup, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to yellow solid or semi-solid | |

| Melting Point | 122-125 °C (lit.) | [2] |

| Boiling Point | ~306 °C at 760 mmHg (Predicted/Similar Compound) | [3] |

| Density | ~0.978 g/cm³ (Predicted/Similar Compound) | [3] |

| pKa (Predicted) | 10.51 ± 0.10 | [3] |

| LogP (Calculated) | 1.2 | [1] |

Note: Some data, such as boiling point and density, are based on predictions or data from closely related N-methylated analogs, as experimental data for this specific property is not widely published. Such values should be used as an estimate.

Experimental Methodologies for Characterization

To ensure the identity and purity of a given batch of this compound, a series of standardized analytical procedures must be performed. The following sections detail the protocols and the scientific rationale behind them.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4] Therefore, melting point determination is a rapid and effective method for assessing purity.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.[5] Pack the solid tightly by tapping the tube or dropping it through a long glass tube.[4][6]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough range.[4]

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C/min).[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

References

- 1. This compound | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. Cas 138022-04-5,TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | lookchem [lookchem.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Technical Guide to the Solubility of Tert-butyl (piperidin-4-ylmethyl)carbamate

Executive Summary

Tert-butyl (piperidin-4-ylmethyl)carbamate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, particularly its solubility, are of paramount importance, directly influencing reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Rather than merely presenting data, this document, authored from the perspective of a Senior Application Scientist, elucidates the underlying structural drivers of its solubility, outlines authoritative, field-proven methodologies for its empirical determination, and discusses the critical factors that modulate its behavior in various solvent systems. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility. This compound, often referred to as 4-(Boc-aminomethyl)piperidine, possesses a distinct structure that dictates its behavior in solution.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Melting Point | 50 °C (literature) | [2] |

| Boiling Point | 287.9 ± 29.0 °C (Predicted) | [2] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [2] |

| logP (XLogP3-AA) | 1.2 (Computed) |[1] |

Structural Deconstruction and Solubility Implications

The molecule's solubility is a direct consequence of the interplay between its functional groups:

-

Piperidine Ring: The secondary amine within the piperidine ring is the most influential group. It is basic and readily protonated in acidic conditions. This feature is the primary driver of the compound's significant pH-dependent aqueous solubility.

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic. It masks the basicity of the primary amine it protects and contributes significantly to the molecule's solubility in non-polar organic solvents.

-

Carbamate Linkage: The carbamate group contains hydrogen bond donors and acceptors, allowing for interactions with polar protic solvents.

-

Aliphatic Backbone: The methylene bridge and piperidine ring form a hydrocarbon backbone that contributes to its non-polar character.

This bifunctional nature—possessing both polar, ionizable groups and non-polar, lipophilic regions—means its solubility profile is highly dependent on the chosen solvent system.

Critical Factors Influencing Solubility

The solubility of this compound is not a fixed value but is modulated by several environmental and physical factors.

The Dominant Role of pH

For ionizable compounds, pH is the most critical factor affecting aqueous solubility.[3][4] The piperidine nitrogen is basic and will exist in equilibrium between its un-ionized free base form and its protonated, cationic form.

-

In Acidic Media (pH < pKa): The piperidine nitrogen becomes protonated, forming a highly polar and water-soluble salt. Therefore, the compound's solubility is expected to be substantially higher in acidic buffers (e.g., pH 2-5) compared to neutral water.

-

In Neutral or Basic Media (pH > pKa): The compound exists predominantly as the less polar, un-ionized free base, leading to significantly lower aqueous solubility.[3]

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a reliable guide for estimating solubility in organic solvents.[4]

-

High Solubility Predicted: In moderately polar and polar aprotic solvents such as Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF), due to the molecule's mixed polarity.

-

Moderate Solubility Predicted: In polar protic solvents like Methanol and Ethanol, which can engage in hydrogen bonding.

-

Low to Insoluble Predicted: In non-polar solvents like Hexanes or Toluene, where the polar groups cannot be effectively solvated.

Temperature Effects

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[3][5] This is a critical parameter to control during experimental determination and can be leveraged during process chemistry for tasks like recrystallization.

Solid-State Properties

The physical form of the solid can impact solubility. Different crystalline forms, or polymorphs, can exhibit different solubilities.[5] Furthermore, smaller particle sizes increase the surface area available for solvation, leading to a faster dissolution rate, although it does not change the equilibrium solubility value.[5]

Authoritative Protocols for Solubility Determination

Generating reliable solubility data requires robust, well-controlled experimental protocols. The choice of method depends on the stage of development, with the "shake-flask" method being the gold standard for definitive thermodynamic solubility.[6][7]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

Expertise & Experience: This method is universally recognized as the most reliable for determining thermodynamic or "equilibrium" solubility because it allows the system to reach a true saturation point over an extended period.[7][8] Its deliberate, time-intensive nature ensures that the measured concentration represents a true thermodynamic equilibrium, making the data highly valuable for regulatory submissions and process modeling.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert glass vial.

-

Causality: Using a visible excess of solid ensures that the solution becomes saturated. Sealing the vial prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration: Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same controlled temperature to let the excess solid settle.[7] Then, carefully separate the saturated solution (supernatant) from the undissolved solid.

-

Self-Validating System: The most robust separation is achieved by centrifugation, followed by careful withdrawal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but one must ensure the compound does not adsorb to the filter material.

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Authoritative Grounding: The HPLC method must be calibrated using a standard curve prepared from a known stock solution of the compound to ensure accurate quantification.[9]

-

References

- 1. This compound | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. ijnrd.org [ijnrd.org]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl (piperidin-4-ylmethyl)carbamate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this molecule. We will delve into a detailed, peak-by-peak analysis of a predicted ¹H NMR spectrum, grounding our interpretations in the fundamental principles of NMR spectroscopy. Furthermore, this guide will provide practical, field-proven insights into the experimental aspects of acquiring a high-quality ¹H NMR spectrum, from sample preparation to data interpretation.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, it is essential to first examine its molecular structure and identify the distinct proton environments. The presence of a Boc-protecting group and a piperidine ring gives rise to a series of characteristic signals.

Molecular Structure with Proton Labeling

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hf | 1.45 | singlet | 9H | - | tert-butyl group |

| Hc | 1.05 - 1.25 | multiplet | 2H | - | Piperidine C3-H₂ (axial) & C5-H₂ (axial) |

| Hb | 1.65 - 1.80 | multiplet | 2H | - | Piperidine C3-H₂ (equatorial) & C5-H₂ (equatorial) |

| Hd | 1.50 - 1.65 | multiplet | 1H | - | Piperidine C4-H |

| Ha | 2.55 - 2.65 | triplet of doublets | 2H | J ≈ 12.0, 2.5 Hz | Piperidine C2-H₂ (axial) & C6-H₂ (axial) |

| Ha' | 3.05 - 3.15 | doublet of triplets | 2H | J ≈ 12.0, 3.0 Hz | Piperidine C2-H₂ (equatorial) & C6-H₂ (equatorial) |

| He | 3.00 - 3.10 | triplet | 2H | J ≈ 6.5 Hz | Methylene (-CH₂-NHBoc) |

| NH (carbamate) | ~4.8 (broad) | broad singlet | 1H | - | Carbamate N-H |

| NH (piperidine) | ~1.5 (broad) | broad singlet | 1H | - | Piperidine N-H |

Detailed Spectral Analysis and Interpretation

The interpretation of a ¹H NMR spectrum is a deductive process that relies on understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift), and how neighboring protons affect the signal's appearance (multiplicity and coupling constants).

-

The tert-butyl Protons (Hf): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp signal with an integration of 9H. Its characteristic upfield chemical shift at approximately 1.45 ppm is due to the shielding effect of the surrounding methyl groups and the absence of nearby electron-withdrawing groups.

-

The Piperidine Ring Protons (Ha, Ha', Hb, Hc, Hd): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton environments.

-

Protons at C2 and C6 (Ha, Ha'): These protons are adjacent to the nitrogen atom. The equatorial protons (Ha') are expected to be deshielded relative to the axial protons (Ha) and appear further downfield, around 3.05 - 3.15 ppm . The axial protons (Ha) will likely resonate upfield, around 2.55 - 2.65 ppm . Both sets of protons will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the protons on C3 and C5.

-

Protons at C3 and C5 (Hb, Hc): The axial protons (Hc) are shielded and will appear upfield around 1.05 - 1.25 ppm . The equatorial protons (Hb) are deshielded and will be found further downfield around 1.65 - 1.80 ppm .

-

Proton at C4 (Hd): This single proton is in a complex environment, coupled to the protons on C3 and C5, as well as the methylene protons of the side chain. It is expected to appear as a multiplet in the region of 1.50 - 1.65 ppm .

-

-

The Methylene Protons (He): These two protons are adjacent to the carbamate nitrogen and the C4 of the piperidine ring. They are expected to resonate as a triplet around 3.00 - 3.10 ppm due to coupling with the proton on C4.

-

The Amine and Carbamate Protons (NH): The protons on the nitrogen atoms are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They often appear as broad singlets. The carbamate NH is expected to be more deshielded, appearing around 4.8 ppm , while the piperidine NH will likely be more shielded, appearing around 1.5 ppm .

Experimental Protocol for ¹H NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.

-

Filtering the Sample: Place a small plug of glass wool into the tip of a Pasteur pipette.

-

Transferring to the NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution from the vial into the NMR tube. This filtration step is crucial to remove any particulate matter that could adversely affect the spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Workflow for ¹H NMR Sample Preparation

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Causality in Experimental Choices

-

Choice of Solvent: The selection of a deuterated solvent is critical. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the signals of the analyte.[1] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. DMSO-d₆ is an excellent alternative for more polar compounds.

-

Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining a good quality ¹H NMR spectrum in a reasonable amount of time. Higher concentrations can lead to viscosity issues and peak broadening.

-

Filtration: The removal of solid particles is essential for achieving high-resolution spectra. Particulate matter disrupts the homogeneity of the magnetic field, leading to broad and distorted peaks.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. Through a detailed analysis of a predicted spectrum, we have assigned the chemical shifts, multiplicities, and coupling constants for each proton environment, grounding our interpretations in the fundamental principles of NMR spectroscopy. Furthermore, we have outlined a robust experimental protocol for sample preparation, emphasizing the critical choices that ensure the acquisition of high-quality data. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate, enabling its confident identification and characterization in the pursuit of new therapeutic agents.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Boc-Aminomethyl)piperidine

Abstract

4-(tert-butoxycarbonyl-aminomethyl)piperidine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount for the successful development of drug candidates. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for the unambiguous structural elucidation and quality assessment of this molecule. This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 4-(Boc-aminomethyl)piperidine, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical prediction of the ¹³C NMR spectrum, establish a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral data, including advanced techniques like DEPT.

Introduction: The Structural Significance of 4-(Boc-Aminomethyl)piperidine

4-(Boc-aminomethyl)piperidine serves as a versatile bifunctional scaffold. It incorporates a piperidine ring, a common motif in many marketed drugs due to its favorable pharmacokinetic properties, and a Boc-protected primary amine, which allows for selective chemical modification and peptide coupling reactions. The precise arrangement and electronic environment of each carbon atom in this structure are critical to its reactivity and function.

¹³C NMR spectroscopy offers a non-destructive method to probe the carbon skeleton of the molecule. By measuring the resonance frequencies of the ¹³C nuclei, we can confirm the connectivity of the atoms, verify the presence of the protective group, and assess the overall purity of the sample. This guide will systematically deconstruct the ¹³C NMR spectrum to provide a clear and actionable understanding of the molecule's structural features.

Theoretical Analysis and Predicted ¹³C NMR Spectrum

Before acquiring an experimental spectrum, a theoretical analysis based on fundamental NMR principles allows us to predict the chemical shifts for each unique carbon atom. The structure of 4-(Boc-aminomethyl)piperidine contains several distinct chemical environments influenced by factors such as electronegativity of neighboring atoms (N, O), steric effects, and hybridization.

The key structural components are:

-

The Piperidine Ring: A saturated heterocycle where carbons are influenced by the ring nitrogen.

-

The Aminomethyl Linker: A -CH₂- group connecting the piperidine ring to the Boc-protected nitrogen.

-

The Boc Protecting Group: Consisting of a quaternary carbon, a carbonyl carbon, and three equivalent methyl carbons.

Based on established chemical shift data for similar structural motifs, a predicted ¹³C NMR spectrum can be constructed.[1][2][3] The electronegative nitrogen atom in the piperidine ring will deshield the adjacent carbons (C2/C6), shifting them downfield. The Boc group's carbonyl carbon is highly deshielded due to the double bond to oxygen, while the quaternary and methyl carbons have characteristic chemical shifts.[4][5]

Below is the structure of 4-(Boc-aminomethyl)piperidine with IUPAC numbering for spectral assignment, alongside a diagram illustrating the distinct carbon types.

Caption: Molecular structure of 4-(Boc-aminomethyl)piperidine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon Atom | Predicted δ (ppm) | Multiplicity (from DEPT) | Rationale |

|---|---|---|---|

| C10 (Boc CH₃) | ~28.5 | CH₃ (Positive in DEPT-135) | Standard range for tert-butyl methyl groups. |

| C3, C5 | ~29.0 | CH₂ (Negative in DEPT-135) | Piperidine ring carbons beta to the nitrogen. |

| C4 | ~36.0 | CH (Positive in DEPT-135) | Piperidine methine carbon, slightly deshielded. |

| C2, C6 | ~44.0 | CH₂ (Negative in DEPT-135) | Piperidine carbons alpha to nitrogen, deshielded. |

| C7 (CH₂-N) | ~46.5 | CH₂ (Negative in DEPT-135) | Methylene carbon adjacent to two nitrogens. |

| C9 (Boc Quat. C) | ~79.0 | C (Absent in DEPT) | Quaternary carbon of the tert-butyl group. |

| C8 (Boc C=O) | ~156.0 | C (Absent in DEPT) | Carbonyl carbon, highly deshielded by oxygen. |

Experimental Protocol for High-Fidelity Data Acquisition

Adherence to a meticulous experimental protocol is crucial for obtaining a high-quality, reproducible ¹³C NMR spectrum. This protocol is designed to be self-validating by ensuring sample purity, correct solvent choice, and optimized instrument parameters.

3.1. Sample Preparation

-

Material: Use 50-100 mg of 4-(Boc-aminomethyl)piperidine for a standard ¹³C experiment. Higher concentrations reduce acquisition time but may lead to viscosity-induced line broadening.[6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for this compound and its single, sharp solvent residual peak at ~77.16 ppm.[7] Alternatively, DMSO-d₆ (~39.52 ppm) can be used if solubility is an issue.[8][9]

-

Procedure: a. Weigh the sample accurately and transfer it to a clean, dry 5 mm NMR tube.[10] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved. d. Ensure the liquid height in the tube is sufficient for the instrument's detector coil (typically 4-5 cm).[11]

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Setting | Rationale and Expert Insight |

|---|---|---|

| Pulse Program | zgpg30 or zgdc30 | A standard 30° pulse program with power-gated decoupling provides good signal-to-noise while mitigating negative Nuclear Overhauser Effect (NOE) for quaternary carbons.[12] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution, but must be balanced with the relaxation delay.[12][13] |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei, crucial for obtaining reliable signal intensities, especially for quaternary carbons which have longer T₁ relaxation times.[12] |

| Number of Scans (NS) | 128 - 1024 | The low natural abundance of ¹³C necessitates signal averaging. The exact number will depend on sample concentration. Start with 128 and increase as needed for a good signal-to-noise ratio.[12] |

| Spectral Width (SW) | 0 - 220 ppm | This range comfortably covers all expected resonances for organic molecules, from alkyl to carbonyl carbons.[14] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Advanced Structural Verification with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable set of experiments for determining the number of protons attached to each carbon atom.[15][16] This technique definitively distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[17][18]

4.1. DEPT Experimental Workflow

The DEPT experiment is typically run in three stages: DEPT-45, DEPT-90, and DEPT-135. However, for routine structural verification, DEPT-135 in conjunction with the standard broadband-decoupled ¹³C spectrum is often sufficient.

Caption: Workflow for carbon type identification using DEPT-135.

4.2. Interpreting DEPT-135 Data

-

Positive Signals: Correspond to carbons with an odd number of attached protons (CH and CH₃).

-

Negative Signals: Correspond to carbons with an even number of attached protons (CH₂).

-

Absent Signals: Quaternary carbons (C) do not appear in DEPT spectra.

By comparing the DEPT-135 spectrum with the standard ¹³C spectrum, each peak can be unambiguously assigned to its carbon type, validating the assignments made in Table 1.

Spectral Interpretation: A Case Study

An experimental ¹³C NMR spectrum of 4-(Boc-aminomethyl)piperidine in CDCl₃ would exhibit seven distinct signals.

-

~156.0 ppm: A weak signal, absent in the DEPT-135 spectrum, assigned to the C8 carbonyl carbon .

-

~79.0 ppm: Another weak signal, also absent in the DEPT-135 spectrum, assigned to the C9 quaternary carbon of the Boc group.

-

~46.5 ppm: A negative signal in DEPT-135, assigned to the C7 methylene linker .

-

~44.0 ppm: A strong negative signal in DEPT-135, assigned to the equivalent C2 and C6 carbons of the piperidine ring.

-

~36.0 ppm: A positive signal in DEPT-135, assigned to the C4 methine carbon .

-

~29.0 ppm: A negative signal in DEPT-135, assigned to the equivalent C3 and C5 carbons .

-

~28.5 ppm: A strong positive signal in DEPT-135, assigned to the three equivalent C10 methyl carbons of the Boc group.

This pattern of signals, confirmed by their multiplicities in a DEPT experiment, provides conclusive evidence for the structure of 4-(Boc-aminomethyl)piperidine. Any significant deviation or the presence of additional peaks would indicate impurities or structural isomers, which is critical information in a drug development context.[14][19]

Conclusion

The ¹³C NMR analysis of 4-(Boc-aminomethyl)piperidine is a robust and highly informative method for structural verification and purity assessment. Through a combination of theoretical prediction, standardized experimental protocols, and advanced techniques like DEPT, researchers can gain a high degree of confidence in the identity and quality of their material. This guide provides the foundational knowledge and practical steps necessary for scientists in the pharmaceutical industry to effectively utilize ¹³C NMR spectroscopy as a cornerstone of their analytical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. Author Guidelines [researcher-resources.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl (piperidin-4-ylmethyl)carbamate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights to aid in structural elucidation and quality control.

Introduction: The Significance of this compound

This compound, often referred to as 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule of considerable interest in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a piperidine ring, a common scaffold in drug discovery, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored in organic synthesis for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2]

Mass spectrometry is an indispensable tool for the characterization of such molecules, enabling the confirmation of molecular weight, the elucidation of structure through fragmentation analysis, and the assessment of purity. This guide will focus on the fragmentation patterns observed under electrospray ionization (ESI), a soft ionization technique widely used in pharmaceutical analysis.

Molecular and Spectrometric Properties

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem CID 723429[1] |

| Molecular Weight | 214.30 g/mol | PubChem CID 723429[1] |

| Monoisotopic Mass | 214.16812 Da | PubChem CID 723429[1] |

| Protonated Molecule [M+H]⁺ | 215.17540 m/z | PubChemLite[3] |

| Sodium Adduct [M+Na]⁺ | 237.15734 m/z | PubChemLite[3] |

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following protocol outlines a robust methodology for the analysis of this compound using LC-MS with ESI.

Objective: To obtain a full scan mass spectrum and a product ion spectrum (MS/MS) of the protonated molecule.

Materials:

-

This compound

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Chromatographic Separation (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and increasing to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Full Scan (MS1): Scan from m/z 50 to 300 to observe the protonated molecule [M+H]⁺ at m/z 215.18.

-

Product Ion Scan (MS/MS): Select the precursor ion at m/z 215.18 and apply collision-induced dissociation (CID). Optimize collision energy (typically in the range of 10-30 eV) to achieve a rich fragmentation pattern.

-

Fragmentation Analysis: Deciphering the Mass Spectrum

The fragmentation of protonated this compound is driven by the lability of the Boc group and the inherent stability of the piperidine ring. The primary site of protonation is the carbonyl oxygen of the carbamate group, which initiates the characteristic fragmentation cascade of the Boc moiety.

The collision-induced dissociation of the [M+H]⁺ ion at m/z 215.18 is expected to yield several characteristic fragment ions.

Primary Fragmentation Pathways:

-

Loss of Isobutylene (C₄H₈): The most prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate.

-

[M+H - C₄H₈]⁺ → m/z 159.12

-

-

Loss of the Tert-butyl Group (C₄H₉): A direct cleavage of the tert-butyl cation.

-

[M+H - C₄H₉]⁺ → m/z 158.11 (less common) and the tert-butyl cation at m/z 57.07 .

-

-

Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide (44 Da). This sequential loss results in a total neutral loss of 100 Da.

-

[M+H - C₄H₈ - CO₂]⁺ → m/z 115.12 This ion corresponds to the protonated 4-(aminomethyl)piperidine.

-

-

Loss of the Entire Boc Group (C₅H₉O₂): A single-step cleavage of the entire Boc group as a radical.

-

[M+H - C₅H₉O₂]⁺ → m/z 114.12

-

Secondary Fragmentation from the Piperidine Moiety:

The fragment ion at m/z 115.12, representing the deprotected aminomethylpiperidine, can undergo further fragmentation. Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation pathway for such structures, leading to the formation of stable iminium ions.

Summary of Expected Fragment Ions

The following table summarizes the key fragment ions anticipated in the ESI-MS/MS spectrum of this compound.

| m/z (Calculated) | Formula | Proposed Structure/Origin |

| 215.18 | [C₁₁H₂₃N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 159.12 | [C₇H₁₅N₂O₂]⁺ | Loss of isobutylene from the Boc group |

| 115.12 | [C₆H₁₅N₂]⁺ | Sequential loss of isobutylene and CO₂ |

| 98.10 | [C₆H₁₂N]⁺ | Alpha-cleavage of the piperidine ring from m/z 115 |

| 57.07 | [C₄H₉]⁺ | Tert-butyl cation |